molecular formula C9H16N4O4 B2624565 (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 1609202-75-6

(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2624565
CAS No.: 1609202-75-6
M. Wt: 244.251
InChI Key: IHUIGGNXSPZEEI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 2 and an azido (-N₃) group at position 4. The Boc group serves as a protective moiety for amines during synthetic processes, while the azide functionality enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal in bioconjugation and drug discovery .

Properties

IUPAC Name

(2R)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUIGGNXSPZEEI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves multiple steps:

    Starting Material: The synthesis often begins with the amino acid L-aspartic acid.

    Protection of the Amine Group: The amine group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-aspartic acid.

    Formation of the Azido Group: The carboxyl group of Boc-L-aspartic acid is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable activating agent like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

    Final Product: The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis, automated reaction monitoring, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Coupling Reactions: The compound can participate in coupling reactions, such as click chemistry, where the azido group reacts with alkynes to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for introducing the azido group.

    Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD): Commonly used in the formation of azides.

    Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Employed in the reduction of azides to amines.

Major Products Formed

    Amines: From the reduction of the azido group.

    Triazoles: From click chemistry reactions with alkynes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.

Biology

    Bioconjugation: The compound can be used to label biomolecules through azide-alkyne cycloaddition reactions.

    Protein Modification: Employed in the modification of proteins for studying biological processes.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactive azido group.

    Diagnostic Tools: Utilized in the development of diagnostic agents that require bioconjugation.

Industry

    Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid largely depends on the specific application and the reactions it undergoes. In bioconjugation, for example, the azido group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various biomolecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

Structural Differences :

  • Chain Length: The pentanoic acid backbone (C5) vs. the target compound’s butanoic acid (C4).
  • Substituents : A hydroxyl (-OH) group at position 5 vs. an azide (-N₃) at position 4.

Key Findings :

  • The hydroxyl group in the pentanoic analog reduces reactivity compared to the azide, making it safer for laboratory handling but less versatile in click chemistry.
  • Both compounds share Boc protection, enhancing amine stability during synthesis.
Other Boc-Protected Amino Acids

Examples from and include:

  • (2S,4R)-5-Benzyloxycarbonylamino-2-tert-Butoxycarbonylamino-4-trisopropylsilanyloxy-pentanoic acid
  • (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid

Comparison :

Feature Target Compound Boc-Protected Analogs
Protecting Groups Boc (amine), azide (side chain) Boc, benzyloxycarbonyl (Cbz), acetamido
Reactivity High (azide-mediated click reactions) Moderate (Cbz requires hydrogenolysis)
Safety Elevated risk (azide decomposition) Lower risk (stable protecting groups)

Implications :

  • Azide-containing compounds like the target require stringent safety protocols (e.g., explosion-proof storage) compared to Cbz- or acetamido-protected analogs.
Azide-Containing Compounds
  • Reactivity : Azides participate in high-yield click reactions but may decompose exothermically under heat or friction.
  • Hazards: Decomposition releases toxic nitrogen oxides (NOx) and ammonia, requiring specialized ventilation .

Biological Activity

(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also referred to by its CAS number 158851-30-0, is a complex organic compound with significant potential in various biological applications. This compound features an azido group and a carbamate moiety, which contribute to its unique reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H17N4O4
  • Molecular Weight : 203.238 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Bioorthogonal Chemistry : The azido group allows for bioorthogonal reactions, enabling the compound to be utilized in labeling and tracking biomolecules in live cells without interfering with native biochemical processes.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of azido compounds exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.
  • Cell Signaling Modulation : The compound may interact with signaling pathways, influencing cellular responses and providing avenues for therapeutic interventions in diseases such as cancer.

Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

1. Cancer Research

Recent studies have indicated that azido compounds can be used as prodrugs that release active metabolites in tumor environments. This targeted approach may enhance the efficacy of chemotherapy while minimizing systemic toxicity.

2. Neurological Disorders

Research into the neuroprotective effects of related compounds suggests that this compound could play a role in protecting neuronal cells from oxidative stress and apoptosis.

Application AreaPotential Benefits
Cancer TreatmentTargeted drug delivery and reduced side effects
Neurological ProtectionNeuroprotection against oxidative damage
Antimicrobial DevelopmentNew classes of antibiotics

Case Studies

Several case studies highlight the promising applications of this compound:

  • Targeted Drug Delivery in Cancer :
    • A study demonstrated that azido-functionalized drugs could selectively accumulate in tumor tissues, enhancing therapeutic outcomes while reducing off-target effects.
  • Neuroprotective Effects :
    • In vitro experiments showed that derivatives of this compound could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.
  • Antimicrobial Efficacy :
    • Research found that azido derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a new direction for antibiotic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.